1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE
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Overview
Description
1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a benzothiophene ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols with isocyanates, followed by the addition of pyrrolidine . Another approach involves the Ullmann cross-coupling reaction of 2-aminobenzothiophenes with pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or catalytic processes that ensure high yield and purity. The use of environmentally friendly and efficient methods, such as one-pot syntheses, is also explored to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction is crucial for its potential therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
- 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
- 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives
Comparison: 1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE is unique due to its specific structural features, such as the combination of a benzothiophene ring with a pyrrolidine moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
1-benzothiophen-3-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-13(14-7-3-4-8-14)11-9-16-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXSIUQGCBYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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